3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one is a useful research compound. Its molecular formula is C25H34Cl2O4Si2 and its molecular weight is 525.613. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Natural Sources and Bioactivities of Analogous Compounds
Compounds similar to "3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one" have been studied for their natural sources and bioactivities. For instance, studies on 2,4-Di-tert-butylphenol and its analogs highlight their presence in a variety of species across bacteria, fungi, diatoms, liverwort, gymnosperms, dicots, monocots, and animals. These compounds often constitute major components of volatile or essential oils and exhibit potent toxicity against a wide range of organisms, including their producers. The endocidal regulation, which refers to the self-regulatory mechanism of producing organisms to control their population through autotoxic compounds, is suggested as a primary function of these phenols [Fuqiang Zhao et al., 2020].
Environmental Impact and Degradation
Another aspect of scientific research related to such chemicals is their environmental impact and degradation pathways. The degradation of methyl tert-butyl ether (MTBE), a compound related in function if not in structure, underlines the environmental concerns associated with ether compounds used as gasoline additives. Research shows that MTBE can be decomposed by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency (RF) plasma reactors for environmental remediation [L. Hsieh et al., 2011].
Antituberculosis Activity of Organotin Compounds
In the realm of medicinal chemistry, organotin complexes exhibit significant antituberculosis activity. Studies on organotin complexes reveal their potential as antituberculosis agents, emphasizing the structural diversity of the organotin moiety in enhancing biological activity [Humaira Iqbal et al., 2015].
Flame Retardant Applications
Research on phosphorus-based flame retardants highlights the environmental and health concerns associated with brominated flame retardants like DDT and DDE, pointing towards the search for halogen-free solutions. Phosphorus-based compounds are increasingly important for their lower environmental impact and potential in various applications [S. Levchik and E. Weil, 2006].
Mechanism of Action
Mode of Action
It is known that the compound contains silyl ether groups, which are often used in organic synthesis for the protection of hydroxyl groups . This suggests that the compound may interact with its targets through the formation or cleavage of silyl ether bonds .
Biochemical Pathways
Silyl ether groups are known to be involved in various biochemical reactions, including the stereocontrolled production of erythrose . Therefore, it is possible that this compound could affect similar pathways.
Pharmacokinetics
Given its chemical structure, it is likely that the compound has good solubility in common organic solvents This could potentially influence its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the compound’s silyl ether groups are sensitive to moisture , which could potentially influence its stability and reactivity in different environments.
Properties
IUPAC Name |
3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,7-dichloroxanthen-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34Cl2O4Si2/c1-24(2,3)32(7,8)30-21-13-19-15(11-17(21)26)23(28)16-12-18(27)22(14-20(16)29-19)31-33(9,10)25(4,5)6/h11-14H,1-10H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWQZXWKLVBKAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C2=O)Cl)O[Si](C)(C)C(C)(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34Cl2O4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704414 |
Source
|
Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121714-20-3 |
Source
|
Record name | 2,7-Dichloro-3,6-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9H-xanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121714-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.